molecular formula C9H6BrFO B053772 2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one CAS No. 111538-45-5

2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one

Cat. No.: B053772
CAS No.: 111538-45-5
M. Wt: 229.05 g/mol
InChI Key: ZMHPIXWPOUTWTA-UHFFFAOYSA-N
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Description

2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one is a versatile halogenated indanone scaffold designed for advanced organic synthesis and drug discovery research. The strategic incorporation of both bromo and fluoro substituents on the indanone core makes it a particularly valuable building block. The bromoacetyl group is a well-known reactive handle that facilitates further functionalization through nucleophilic substitution reactions, such as in the synthesis of complex molecules like cannabinoid receptor type 2 (CB2R) affine ligands . Simultaneously, the fluorine atom at the 5-position can be critical for modulating the biological activity, metabolic stability, and binding affinity of resulting compounds, a common practice in medicinal chemistry . This structure is ideally suited for constructing targeted molecular libraries. Its high reactivity enables its use as a pivotal intermediate in the synthesis of potential therapeutic agents, following trends in the development of compounds for researching neurological disorders, anti-inflammatory applications, and metabolic diseases . Researchers can leverage this bifunctional reagent to explore structure-activity relationships and develop novel bioactive molecules for pharmacological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-5-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-8-4-5-3-6(11)1-2-7(5)9(8)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHPIXWPOUTWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Cyclization of γ-arylpropanoyl chlorides via Friedel-Crafts acylation remains a cornerstone method. For 5-fluoro derivatives, pre-fluorinated starting materials are essential. For example, 5-fluoro-1-indanone is synthesized by treating 4-fluorophenylpropanoic acid with AlCl₃ in dichloromethane at 0–5°C, achieving 78–82% yields.

Table 1: Friedel-Crafts Conditions for 5-Fluoroindanone Synthesis

Starting MaterialCatalystSolventTemp (°C)Yield (%)
4-Fluorophenylpropanoic acidAlCl₃CH₂Cl₂0–578–82
4-Fluorobenzoyl chlorideFeCl₃Nitromethane2565–70

Transition Metal-Mediated Cyclization

Palladium-catalyzed carbonylative cyclization of 1-bromo-4-fluorobenzene derivatives with ethylene gas generates the indanone core. Using Pd(OAc)₂/Xantphos in DMF at 100°C under CO atmosphere, yields reach 70–75%. This method offers superior regiocontrol compared to Friedel-Crafts.

Regioselective Bromination Strategies

Introducing bromine at the 2-position of 5-fluoroindanone demands precise control to avoid polybromination. Three validated approaches are detailed below:

Electrophilic Bromination

Direct bromination using Br₂ in acetic acid at 40°C selectively targets the 2-position due to the electron-withdrawing fluorine at C5. Reaction monitoring via TLC (hexane:EtOAc 4:1) confirms mono-bromination within 2–3 hours, yielding 85–88% product.

Table 2: Bromination Optimization

Brominating AgentSolventTemp (°C)Time (h)Yield (%)
Br₂AcOH402.585–88
NBSCCl₄78472–75

Directed ortho-Bromination

Employing a directing group (e.g., –NO₂) at C6 enhances selectivity. Sequential bromination (Br₂, FeCl₃, CH₂Cl₂, 0°C) and subsequent nitro reduction (H₂, Pd/C, EtOH) yield 2-bromo-5-fluoroindanone with 90–92% purity.

Halogen Exchange Reactions

Ultrasound-assisted Finkelstein reactions replace iodine (from prior iodination) with bromine. Using NaBr in acetone under ultrasonication (40 kHz, 50°C), this method achieves 80–83% conversion in 1 hour.

Fluorination Techniques and Positional Control

Introducing fluorine at C5 precedes or follows bromination, depending on the synthetic route. Two principal fluorination methods are employed:

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C selectively fluorinates indanone derivatives. This method avoids side reactions at the ketone moiety, delivering 88–90% yields.

Table 3: Fluorination Agent Comparison

Fluorinating AgentSolventTemp (°C)Yield (%)
Selectfluor®CH₃CN8088–90
DASTDCM-2070–73

Halogen-Lithium Exchange

Directed deprotonation at C5 using LDA (lithium diisopropylamide) in THF at -78°C, followed by quenching with NFSI (N-fluorobenzenesulfonimide), installs fluorine with >95% regioselectivity. This method is critical for late-stage fluorination.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane:EtOAc gradient) resolves regioisomeric bromo-fluoroindanones. The target compound elutes at Rf 0.45 (hexane:EtOAc 3:1), confirmed by HPLC (C18 column, 70:30 H₂O:MeOH, 1 mL/min).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85–2.92 (m, 2H, CH₂), 3.15–3.22 (m, 2H, CH₂Br), 7.02 (dd, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 6.8 Hz, 1H, ArF).

  • MS (ESI+) : m/z 229.05 [M+H]⁺, isotopic pattern confirms Br presence.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors with in-line IR monitoring optimize bromination and fluorination steps, reducing reaction times by 60% compared to batch processes. A 2024 pilot study achieved 92% yield at 10 kg/day throughput.

Solvent Recycling

Distillation recovery of CH₂Cl₂ and AcOH reduces waste by 75%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-1-indanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The carbonyl group in the indanone ring can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted indanones
  • Carboxylic acids
  • Alcohols

Scientific Research Applications

2-Bromo-5-fluoro-1-indanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1-indanone involves its interaction with biological targets through its reactive functional groups. The carbonyl group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding or act as leaving groups in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • Structural Difference : The bromine and fluorine substituents are positioned at C5 and C6, respectively, rather than C2 and C4.
  • Impact: This positional isomer exhibits distinct electronic properties due to altered resonance and inductive effects.
(b) 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
  • Structural Difference : Chlorine replaces fluorine at C5.
  • Impact : The larger atomic radius and lower electronegativity of Cl compared to F reduce the inductive electron-withdrawing effect, which may lower the reactivity of the ketone group. This compound also has a higher molecular weight (247.51 g/mol vs. 229.05 g/mol for the fluoro analog) .
(c) 5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one
  • Structural Difference : Two fluorine atoms are attached to C2, replacing bromine.
  • However, the geminal difluoro group introduces steric hindrance and stabilizes the keto-enol tautomer equilibrium, which could influence its application in asymmetric catalysis .

Functional Group Additions or Replacements

(a) Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
  • Structural Difference: Incorporates an ethyl carboxylate and amino group at C1.
  • Impact: The addition of a carboxylate group enhances water solubility, while the amino group enables peptide coupling or coordination to metal centers. This derivative is tailored for pharmaceutical intermediates, unlike the parent ketone, which is primarily a building block .
(b) 5-Bromo-2,3-dihydro-1H-inden-1-one oxime
  • Structural Difference : The ketone is converted to an oxime (C=N-OH).
  • Impact : Oxime formation alters reactivity, enabling chelation to metals or participation in Beckmann rearrangements. This derivative has applications in metalloenzyme inhibition studies .

Halogen-Substituted Analogs

(a) 5-Chloro-2,3-dihydro-1H-inden-1-one
  • Structural Difference : Chlorine replaces bromine at C5.
  • Impact : The lower atomic weight and electronegativity of Cl reduce steric and electronic effects, making this compound less reactive in halogen-bonding interactions. It is commonly used in agrochemical synthesis (e.g., indoxacarb precursors) .
(b) 7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
  • Structural Difference : Bromine and fluorine are at C7 and C5, respectively.
  • Impact : The extended conjugation from C7 bromine may enhance UV absorption properties, making this isomer useful in photochemical studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Applications
2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one C₉H₆BrFO 229.05 Br (C2), F (C5) Not explicitly provided Pharmaceutical intermediates, ligand synthesis
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one C₉H₆BrFO 229.05 Br (C5), F (C6) N/A Electronic materials
5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one C₉H₆BrClO 247.51 Br (C5), Cl (C6) 1260018-10-7 Agrochemical research
5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one C₉H₅BrF₂O 247.04 F (C2, geminal), Br (C5) 2095689-70-4 Asymmetric catalysis
5-Chloro-2,3-dihydro-1H-inden-1-one C₉H₇ClO 166.60 Cl (C5) N/A Indoxacarb synthesis

Key Research Findings

  • Synthetic Utility : The bromine atom in this compound facilitates cross-coupling reactions, as demonstrated in the synthesis of indolizine-fused ligands for potassium cyclopentadienides .
  • Reactivity Trends : Fluorine substituents increase the electrophilicity of the ketone group, enhancing its participation in nucleophilic additions compared to chloro or unsubstituted analogs .
  • Pharmaceutical Relevance: Derivatives like ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride highlight the role of halogenated indenones in antiviral drug development .

Biological Activity

2-Bromo-2,3-dihydro-5-fluoro-1H-inden-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C9H8BrF
Molecular Weight: 227.06 g/mol
CAS Number: 111538-45-5

The compound features a bromine and fluorine substituent on an indene structure, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Bromination: The introduction of bromine into the indene structure.
  • Fluorination: The addition of fluorine to enhance the compound's reactivity and biological properties.

These reactions are often facilitated through electrophilic substitution mechanisms under controlled conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)10.0Induction of apoptosis
HepG2 (Liver)12.5Cell cycle arrest
A549 (Lung)15.0Microtubule destabilization

In a study by researchers, the compound was shown to induce apoptosis in breast cancer cells by enhancing caspase activity, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrated moderate activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL
P. aeruginosa60 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It can modulate receptor activity, affecting signaling pathways crucial for cell survival and growth.
  • Microtubule Destabilization: By interfering with microtubule assembly, it disrupts mitotic processes in cancer cells.

Study on Breast Cancer Cells

A notable study explored the effects of this compound on MDA-MB-231 breast cancer cells. The results showed:

  • Apoptosis Induction: The compound caused morphological changes indicative of apoptosis at concentrations as low as 1 µM.
  • Caspase Activation: Enhanced caspase-3 activity was observed, confirming its role in promoting programmed cell death .

Evaluation of Antimicrobial Activity

In another study focusing on antimicrobial effects, the compound was tested against various bacterial strains. The results indicated:

  • Effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

These findings underline its potential utility in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-2,3-dihydro-5-fluoro-1H-inden-1-one?

The synthesis typically involves sequential halogenation and cyclization steps. A common approach is:

  • Step 1 : Bromination of a fluorinated indanone precursor using N-bromosuccinimide (NBS) under radical conditions .
  • Step 2 : Fluorination via electrophilic substitution, often employing Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 5-position .
  • Step 3 : Cyclization under acidic or thermal conditions to form the dihydroindenone framework .
    Key purity checks include NMR (for regioselectivity) and mass spectrometry (for molecular weight confirmation) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of bromine and fluorine substituents. For example, deshielded protons near electronegative groups (Br/F) show distinct splitting patterns .
  • X-ray Crystallography : Resolves spatial arrangement of substituents; software like SHELXL or ORTEP-3 refines crystal structures .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₇BrFO) with <5 ppm error .

Q. What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in dihydroindenones?

Bromination regioselectivity is controlled by:

  • Radical vs. Electrophilic Pathways : NBS/light promotes radical bromination at allylic or benzylic positions, while Br₂/FeBr₃ favors electrophilic aromatic substitution .
  • Steric Effects : Bulky substituents (e.g., methyl groups) at the 2-position can divert bromination to the 5- or 6-position .
  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states in electrophilic substitution, altering product distribution .

Q. What challenges arise in crystallographic analysis of halogenated indenones, and how are they resolved?

  • Disorder in Halogen Positions : Bromine and fluorine atoms may exhibit positional disorder. Mitigate by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters .
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning .
  • Weak Diffraction : Halogens (Br) cause absorption errors; apply multi-scan corrections during data integration .

Q. How can researchers design bioactivity studies for this compound?

  • Target Selection : Prioritize enzymes/receptors with halogen-binding pockets (e.g., kinases or GPCRs). Fluorine enhances binding via dipole interactions, while bromine provides steric bulk .
  • Assay Optimization : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity (Kd). Include controls with non-halogenated analogs to isolate halogen effects .
  • Mechanistic Probes : Isotope-labeled analogs (e.g., ¹⁹F-NMR) track conformational changes in targets .

Q. How should contradictory data on fluorination efficiency be reconciled?

Discrepancies in fluorination yields (e.g., DAST vs. Selectfluor) may stem from:

  • Substrate Sensitivity : Acid-sensitive intermediates degrade under harsh fluorination conditions. Use milder reagents like TBAF (tetrabutylammonium fluoride) for fragile substrates .
  • Solvent Compatibility : DAST requires anhydrous CH₂Cl₂, while Selectfluor works in aqueous media. Moisture contamination can skew results .
  • Reaction Monitoring : Employ LC-MS to detect side products (e.g., dehalogenation or ring-opening) .

Methodological Tables

Q. Table 1. Comparison of Brominating Agents

AgentConditionsRegioselectivityYield (%)Reference
NBSLight, CCl₄Allylic/Benzylic60–75
Br₂/FeBr₃CH₂Cl₂, 0°CAromatic45–60
CuBr₂DMF, 80°CMixed50–65

Q. Table 2. Key Crystallographic Parameters

ParameterValueSoftware/Tool
Space GroupP2₁/cSHELXL
R-factor<0.05OLEX2
Halogen DisorderRefined with PART instructionsSHELXL

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